Cas no 1236275-93-6 (2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetramethyl-
- 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- SCHEMBL895071
- 1236275-93-6
- JSNVPKWJELUHJD-UHFFFAOYSA-N
- CS-M2858
- CS-13398
- AKOS028113561
- 2-(4-iodobutyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- DB-098159
- 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- インチ: InChI=1S/C10H20BIO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3
- InChIKey: JSNVPKWJELUHJD-UHFFFAOYSA-N
- SMILES: CC1(C)C(C)(C)OB(CCCCI)O1
計算された属性
- 精确分子量: 310.06011g/mol
- 同位素质量: 310.06011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM430562-250mg |
1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetraMethyl- |
1236275-93-6 | 95%+ | 250mg |
$262 | 2022-09-03 | |
Chemenu | CM430562-100mg |
1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetraMethyl- |
1236275-93-6 | 95%+ | 100mg |
$136 | 2022-09-03 | |
ChemScence | CS-M2858-100mg |
1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetramethyl- |
1236275-93-6 | 100mg |
$124.0 | 2022-04-28 | ||
TRC | D485298-50mg |
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1236275-93-6 | 50mg |
$ 160.00 | 2022-06-05 | ||
Key Organics Ltd | CS-13398-1G |
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1236275-93-6 | >97% | 1g |
£740.00 | 2025-02-08 | |
A2B Chem LLC | AE35473-1g |
1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetraMethyl- |
1236275-93-6 | 95% | 1g |
$309.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSK308-250mg |
2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1236275-93-6 | 95% | 250mg |
¥1524.0 | 2024-04-25 | |
Ambeed | A877351-100mg |
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1236275-93-6 | 97% | 100mg |
$119.0 | 2024-04-25 | |
Ambeed | A877351-5g |
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1236275-93-6 | 97% | 5g |
$1221.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSK308-100mg |
2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1236275-93-6 | 95% | 100mg |
¥792.0 | 2024-04-25 |
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile organoboron compound with the CAS number 1236275-93-6. This compound has gained significant attention in the field of organic synthesis due to its unique structural properties and reactivity. The molecule consists of a dioxaborolane ring system with a 4-iobutyl substituent and four methyl groups attached to the boron atom. This combination of functional groups makes it highly suitable for various applications in medicinal chemistry and materials science.
Recent studies have highlighted the role of dioxaborolane derivatives in facilitating Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the construction of biaryl and heteroaryl compounds, which are widely used in drug discovery and development. The presence of the iodine atom in the 4-iobutyl group enhances the reactivity of the compound, making it an ideal substrate for such transformations. Moreover, the methyl groups on the boron atom stabilize the molecule and improve its solubility in organic solvents.
The synthesis of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves a multi-step process that begins with the preparation of a suitable boronic acid intermediate. This intermediate undergoes a series of functional group transformations to introduce the iodobutyl group and methyl substituents. The final product is purified using chromatographic techniques to ensure high purity and stability.
One of the most promising applications of this compound is in the field of boron-based contrast agents for magnetic resonance imaging (MRI). The unique electronic properties of boron atoms allow for efficient relaxation effects in MRI scans. Researchers have demonstrated that derivatives of dioxaborolane can significantly enhance image resolution and reduce scan times without compromising patient safety.
In addition to its role in medical imaging, 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has shown potential as a precursor for synthesizing advanced materials such as boron-containing polymers and ceramics. These materials exhibit exceptional thermal stability and mechanical strength, making them suitable for use in high-performance applications like aerospace components and electronic devices.
The compound's ability to undergo various nucleophilic substitutions further expands its utility in organic synthesis. For instance, replacing the iodine atom with other halogens or functional groups can lead to a wide range of derivatives with tailored properties. This flexibility makes it an invaluable tool for chemists exploring new synthetic pathways.
From an environmental standpoint, researchers have also investigated the biodegradation pathways of dioxaborolane derivatives to ensure their safe disposal and minimize ecological impact. Studies suggest that these compounds degrade under specific conditions without releasing harmful byproducts into the environment.
In conclusion, 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,dioxaborolane (CAS No: 1236275-93-6) stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across medicine、materials science、and imaging technology underscore its importance as a key building block for future innovations.
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